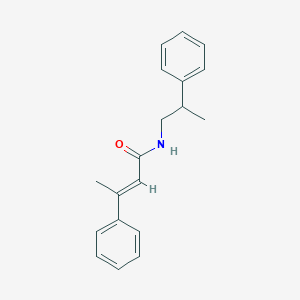
3-phenyl-N-(2-phenylpropyl)-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-(2-phenylpropyl)-2-butenamide, also known as PPBA, is a compound that has gained interest in scientific research due to its potential therapeutic applications. PPBA has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which can have implications for treating various diseases. In
作用機序
3-phenyl-N-(2-phenylpropyl)-2-butenamide modulates the activity of enzymes and receptors in the body through various mechanisms. It has been shown to act as an inhibitor of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. This compound has also been shown to modulate the activity of certain receptors, such as the nicotinic acetylcholine receptor and the GABA receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, which can have implications for treating various neurological diseases. This compound has also been shown to decrease the levels of certain inflammatory molecules, such as prostaglandins and leukotrienes, which can have implications for treating various inflammatory diseases.
実験室実験の利点と制限
3-phenyl-N-(2-phenylpropyl)-2-butenamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has also been shown to have low toxicity in animal studies. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 3-phenyl-N-(2-phenylpropyl)-2-butenamide. One area of interest is its potential therapeutic applications in neurological diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to increase the levels of certain neurotransmitters that are depleted in these diseases, which can have implications for improving cognitive function and motor function.
Another area of interest is its potential anti-inflammatory properties. This compound has been shown to decrease the levels of certain inflammatory molecules, which can have implications for treating various inflammatory diseases. Future research could explore the mechanisms by which this compound modulates inflammation and identify potential targets for therapeutic intervention.
Conclusion
This compound is a compound that has gained interest in scientific research due to its potential therapeutic applications. It has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which can have implications for treating various diseases. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to new therapeutic interventions.
合成法
3-phenyl-N-(2-phenylpropyl)-2-butenamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 2-butanone with benzaldehyde to form 3-phenyl-2-butanone. This intermediate is then reacted with phenylmagnesium bromide to form the Grignard reagent, which is then reacted with 2-phenylpropyl bromide to form this compound.
科学的研究の応用
3-phenyl-N-(2-phenylpropyl)-2-butenamide has been studied for its potential therapeutic applications in various diseases. One study found that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can have implications for treating Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
This compound has also been studied for its potential anti-inflammatory properties. One study found that this compound can inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules. This inhibition can have implications for treating various inflammatory diseases, such as arthritis and inflammatory bowel disease.
特性
IUPAC Name |
(E)-3-phenyl-N-(2-phenylpropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15(17-9-5-3-6-10-17)13-19(21)20-14-16(2)18-11-7-4-8-12-18/h3-13,16H,14H2,1-2H3,(H,20,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCMKXJGXFIPY-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C(\C)/C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methylphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5264516.png)
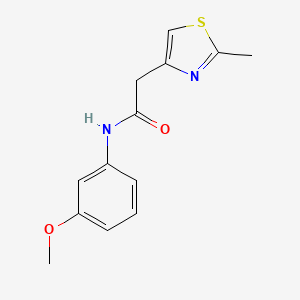
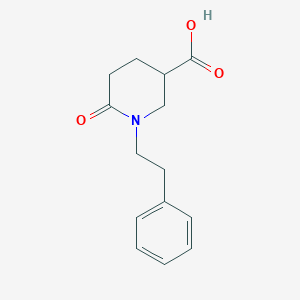
![2-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-3-fluoro-5-methylimidazo[1,2-a]pyridine](/img/structure/B5264540.png)
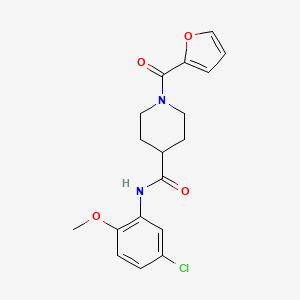
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5264548.png)
![N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide](/img/structure/B5264552.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5264557.png)
![6-fluoro-2-methyl-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5264566.png)
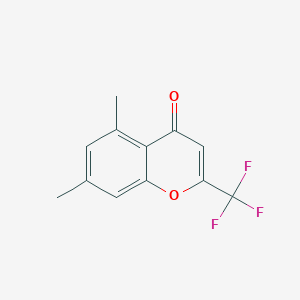

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5264586.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5264589.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]acetamide](/img/structure/B5264591.png)
